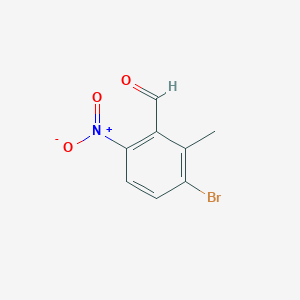
3-(2-aminoethoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-aminoethoxy)propan-1-ol” is a chemical compound with the molecular formula C5H13NO2 . It is also known as “3-(2-aminoethoxy)propan-1-ol hydrochloride” and has a molecular weight of 155.62 . It is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “3-(2-aminoethoxy)propan-1-ol” is 1S/C5H13NO2.ClH/c6-2-5-8-4-1-3-7;/h7H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-aminoethoxy)propan-1-ol” include a molecular weight of 155.62 . It is stored at a temperature of 4°C and is in the form of an oil .Mecanismo De Acción
Safety and Hazards
The safety information for “3-(2-aminoethoxy)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethoxy)propan-1-ol involves the reaction of 3-chloropropan-1-ol with ethylene diamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-chloropropan-1-ol", "ethylene diamine", "sodium borohydride", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-chloropropan-1-ol is reacted with ethylene diamine in the presence of water and hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is then reduced with sodium borohydride in the presence of water and sodium hydroxide to yield 3-(2-aminoethoxy)propan-1-ol." ] } | |
Número CAS |
859874-55-8 |
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



